molecular formula C8H5F6NO B11864736 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine

2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine

Cat. No.: B11864736
M. Wt: 245.12 g/mol
InChI Key: WQYJZQZDMGBIFV-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both trifluoroethoxy and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with trifluoromethylating and trifluoroethoxylating agents. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction conditions often include the presence of a base and an appropriate solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups. This dual substitution enhances its chemical stability, lipophilicity, and potential for diverse applications. The combination of these functional groups also allows for more versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)4-16-6-3-5(1-2-15-6)8(12,13)14/h1-3H,4H2

InChI Key

WQYJZQZDMGBIFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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